Molecular Lipophilicity (XLogP3=1.9) vs. Analogous Thiazole-Piperazinones
The target compound exhibits a computed XLogP3 value of 1.9, which places it in a distinctive intermediate lipophilicity range compared to commonly explored unsubstituted or highly lipophilic thiazole-piperazinone analogs. For context, the unsubstituted core 1-(1,3-thiazol-2-yl)piperazin-2-one has a computed XLogP3 of -0.7, while analogs bearing a 4-methylthiazole substitution can exceed XLogP3 of 3.5 [1]. This difference of over 2 log units is substantial and suggests a distinct pharmacokinetic and solubility profile [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Unsubstituted 1-(1,3-thiazol-2-yl)piperazin-2-one: XLogP3 = -0.7; 4-Methylthiazole analogs: XLogP3 > 3.5 |
| Quantified Difference | Target is 2.6 log units more lipophilic than the unsubstituted core and significantly less lipophilic than 4-methylthiazole derivatives. |
| Conditions | Computed property via XLogP3 algorithm, values obtained from vendor and database sources. |
Why This Matters
This intermediate lipophilicity (XLogP3=1.9) positions the compound in a favorable range for oral bioavailability and CNS penetration potential, making it a distinct choice for drug discovery programs requiring this balance.
- [1] KuuJia Chemical Database. 4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310158-46-2) Product Page. Accessed 2026-04-29. View Source
